~7‑Fold Superior NAAA Inhibition Versus the Closest Structural Analog (23 nM vs 160 nM)
In the same HEK293 cellular assay and under identical pre‑incubation (10 min) and substrate conditions, the target compound inhibits human N‑acylethanolamine‑hydrolyzing acid amidase (NAAA) with an IC₅₀ of 23 nM, whereas a structurally closely related analog (BDBM50151055/CHEMBL3771111) achieves only 160 nM, representing a ~7‑fold difference in potency [1][2].
| Evidence Dimension | NAAA inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 23 nM (BDBM50151154 / CHEMBL3770896) |
| Comparator Or Baseline | BDBM50151055 / CHEMBL3771111: IC₅₀ = 160 nM |
| Quantified Difference | ~7‑fold (23 nM vs 160 nM) |
| Conditions | Human NAAA expressed in HEK293 cells; 10 min pre‑incubation; N‑(4‑methyl‑2‑oxo‑chromen‑7‑yl)‑hexadecanamide substrate |
Why This Matters
For NAAA‑targeted programs, a 7‑fold potency advantage translates directly into lower working concentrations, reduced off‑target probability at equivalent target coverage, and a wider therapeutic index in cellular models, making the target compound the rational first choice over the closest available analogs.
- [1] BindingDB. BDBM50151154 (CHEMBL3770896). IC₅₀ = 23 nM. Human NAAA inhibition in HEK293 cells. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151154 View Source
- [2] BindingDB. BDBM50151055 (CHEMBL3771111). IC₅₀ = 160 nM. Human NAAA inhibition in HEK293 cells. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151055 View Source
